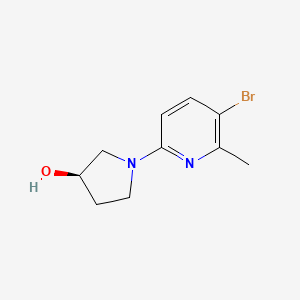
2,2,6,6-Tetramethylthiane-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,6,6-Tetramethylthiane-4-carboxylic acid (TMSC) is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. TMSC is a sulfur-containing carboxylic acid that is widely used in organic chemistry, particularly in the synthesis of various compounds.
Mecanismo De Acción
2,2,6,6-Tetramethylthiane-4-carboxylic acid acts as a radical scavenger and antioxidant. It reacts with free radicals and terminates radical chain reactions. 2,2,6,6-Tetramethylthiane-4-carboxylic acid also inhibits lipid peroxidation, which is a process that damages cell membranes and can lead to cell death. 2,2,6,6-Tetramethylthiane-4-carboxylic acid has been shown to protect cells from oxidative stress and improve cell survival.
Biochemical and Physiological Effects:
2,2,6,6-Tetramethylthiane-4-carboxylic acid has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in cells. 2,2,6,6-Tetramethylthiane-4-carboxylic acid also has neuroprotective effects and can protect against neuronal damage in the brain. Additionally, 2,2,6,6-Tetramethylthiane-4-carboxylic acid has been shown to have anti-tumor activity and can inhibit the growth of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2,2,6,6-Tetramethylthiane-4-carboxylic acid is its stability. It is stable under a wide range of conditions and can be stored for long periods of time. 2,2,6,6-Tetramethylthiane-4-carboxylic acid is also easy to handle and can be used in a variety of reactions. However, one limitation of 2,2,6,6-Tetramethylthiane-4-carboxylic acid is its cost. It is a relatively expensive compound and may not be suitable for large-scale industrial applications.
Direcciones Futuras
There are many future directions for research on 2,2,6,6-Tetramethylthiane-4-carboxylic acid. One potential application is in the development of new drugs. 2,2,6,6-Tetramethylthiane-4-carboxylic acid has been shown to have neuroprotective and anti-tumor activity, and further research could lead to the development of new drugs for these conditions. Additionally, 2,2,6,6-Tetramethylthiane-4-carboxylic acid could be used as a stabilizer for radical intermediates in new chemical reactions. Further research could also explore the potential use of 2,2,6,6-Tetramethylthiane-4-carboxylic acid as a food preservative or antioxidant. Overall, 2,2,6,6-Tetramethylthiane-4-carboxylic acid is a promising compound with many potential applications in science and industry.
Métodos De Síntesis
2,2,6,6-Tetramethylthiane-4-carboxylic acid is synthesized by reacting tetramethylthiuram monosulfide (TMTM) with carbon dioxide in the presence of a catalyst. The reaction yields 2,2,6,6-Tetramethylthiane-4-carboxylic acid and tetramethylthiuram disulfide (TMTD). The synthesis of 2,2,6,6-Tetramethylthiane-4-carboxylic acid is a simple and efficient process, and it can be easily scaled up for industrial applications.
Aplicaciones Científicas De Investigación
2,2,6,6-Tetramethylthiane-4-carboxylic acid has a wide range of scientific research applications. It is used as a building block in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and materials. 2,2,6,6-Tetramethylthiane-4-carboxylic acid is also used as a reagent in organic chemistry to introduce the thiane-4-carboxylic acid moiety into molecules. Additionally, 2,2,6,6-Tetramethylthiane-4-carboxylic acid is used as a stabilizer for radical intermediates in various chemical reactions.
Propiedades
IUPAC Name |
2,2,6,6-tetramethylthiane-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O2S/c1-9(2)5-7(8(11)12)6-10(3,4)13-9/h7H,5-6H2,1-4H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRXZTJYHVQPSQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(S1)(C)C)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,6,6-Tetramethylthiane-4-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-methyl-N-[[4-(methylcarbamoyl)phenyl]methyl]-4-oxochromene-2-carboxamide](/img/structure/B7637265.png)
![1-(3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-6-carbonyl)piperidine-4-carboxylic acid](/img/structure/B7637280.png)
![N-methyl-N-[[4-(methylcarbamoyl)phenyl]methyl]-3-phenylmethoxybenzamide](/img/structure/B7637287.png)
![4-[(5-chloropyridin-2-yl)methyl]-N-(2,2,2-trifluoroethyl)piperazine-1-carboxamide](/img/structure/B7637302.png)




![4-[2-(Azepan-1-yl)-2-oxoethoxy]-3-chlorobenzonitrile](/img/structure/B7637322.png)



![N-[(R)-Tetralin-1-yl]acrylamide](/img/structure/B7637342.png)